Physicochemical Profiling and Application Guide: Fmoc-L-2-methyl-4-fluorophenylalanine
Physicochemical Profiling and Application Guide: Fmoc-L-2-methyl-4-fluorophenylalanine
Topic: Physicochemical properties of Fmoc-L-2-methyl-4-fluorophenylalanine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
Fmoc-L-2-methyl-4-fluorophenylalanine (CAS 1217700-70-3) is a highly specialized non-canonical amino acid (NCAA) utilized in modern peptide drug discovery.[1][2] By combining ortho-methylation (steric constraint) with para-fluorination (metabolic blocking), this building block offers a dual mechanism to enhance the pharmacokinetic profile of therapeutic peptides.[1] This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and application strategies in Solid-Phase Peptide Synthesis (SPPS).[1]
Chemical Identity & Structural Analysis[1][3]
Precise nomenclature is critical for this compound to distinguish it from its isomers (e.g.,
| Parameter | Technical Specification |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
| Common Name | Fmoc-L-2-methyl-4-fluorophenylalanine |
| Synonyms | Fmoc-L-Phe(2-Me,4-F)-OH; Fmoc-2-Me-4-F-Phe-OH |
| CAS Number | 1217700-70-3 |
| Molecular Formula | C |
| Molecular Weight | 419.45 g/mol |
| Chirality | L-isomer (S-configuration at |
| Appearance | White to off-white crystalline powder |
Structural Deconstruction
The compound features three distinct functional zones:
-
N-Terminus Protection: The Fmoc group ensures compatibility with standard base-labile SPPS protocols.[1]
-
Ortho-Methyl Group (2-position): Introduces significant steric bulk near the peptide backbone, restricting
and side-chain torsion angles.[1] This forces the peptide into specific conformations (often favoring turns or helices) and shields the backbone amide from proteolytic cleavage.[1] -
Para-Fluoro Group (4-position): An electron-withdrawing substituent that blocks the primary site of Phase I metabolism (cytochrome P450-mediated hydroxylation) while modulating the quadrupole moment of the aromatic ring to enhance receptor binding via
- interactions.[1]
Physicochemical Properties[1][3][4][5][6]
Solubility Profile
Solubility is the primary determinant for SPPS efficiency. Due to the hydrophobic nature of the fluorenyl group and the substituted phenyl ring, this amino acid exhibits low water solubility but excellent solubility in polar aprotic solvents.
| Solvent | Solubility Rating | Relevance |
| DMF (N,N-Dimethylformamide) | High (>0.5 M) | Standard solvent for coupling reactions.[1] |
| NMP (N-Methyl-2-pyrrolidone) | High (>0.5 M) | Preferred for difficult sequences or aggregation-prone peptides.[1] |
| DCM (Dichloromethane) | Moderate | Used for resin swelling; may require DMF co-solvent.[1] |
| Water | Insoluble | Requires organic co-solvent for purification/lyophilization.[1] |
Electronic & Steric Parameters[1]
-
Hammett Constant (
for F): 0.06 (Inductive withdrawal, Resonance donation).[1] The fluorine atom pulls electron density, lowering the pKa of the phenol if it were present, but here it primarily deactivates the ring against electrophilic attack. -
Lipophilicity (LogP): The addition of a methyl group (+0.5 log units) and a fluorine atom (+0.14 log units) makes this derivative significantly more lipophilic than native Phenylalanine.[1] This increases the retention time on Reverse-Phase HPLC (RP-HPLC).[1]
Stability[1][6][7]
-
Solid State: Stable for >2 years at 2-8°C when protected from light and moisture.[1]
-
Solution State: Stable in neutral DMF/NMP for >24 hours.
-
Fmoc Stability: The Fmoc group is sensitive to secondary amines (piperidine) and mild bases.[1] Avoid exposure to basic vapors during storage.[1]
Application in Peptide Synthesis (SPPS)
The 2-methyl substituent creates steric hindrance that significantly impacts coupling kinetics.[1] Standard protocols often fail, leading to deletion sequences.[1]
Steric Hindrance Management
The methyl group at the ortho position clashes with the incoming amino group of the resin-bound peptide.
-
Coupling Reagents: Use high-efficiency reagents like HATU or COMU .[1] Carbodiimides (DIC/Oxyma) may be too slow.[1]
-
Reaction Time: Extend coupling times to 2–4 hours (vs. standard 45 mins).
-
Double Coupling: Mandatory.[1] Perform two coupling cycles to ensure >99% conversion.
Racemization Risk
The electron-withdrawing fluorine slightly increases the acidity of the
-
Mitigation: Use HOAt or Oxyma Pure as additives to suppress racemization.[1] Avoid high base concentrations (keep DIPEA/NMM equivalents strictly controlled, e.g., 2.0 eq relative to AA).[1]
Experimental Protocols
Protocol A: Solubility & Quality Check (Self-Validating)
Before committing valuable resin, validate the building block quality.[1]
-
Weighing: Weigh 42 mg of Fmoc-L-2-methyl-4-fluorophenylalanine (approx. 100 µmol).
-
Dissolution: Add 200 µL of synthesis-grade DMF.
-
Observation: Vortex for 30 seconds. The solution must be crystal clear .
-
Purity Check (Optional): Inject 5 µL of the solution onto a C18 HPLC column (Gradient: 5-95% ACN in 0.1% TFA). Target purity >98%.
Protocol B: High-Efficiency Coupling (The "Turbo" Method)
Designed for sterically hindered amino acids.[1]
-
Resin Prep: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins. Deprotect Fmoc (20% Piperidine/DMF).[1] Wash 5x DMF.
-
Activation Cocktail:
-
Mixing: Dissolve AA, HATU, and HOAt in minimal DMF. Add DIEA immediately before adding to resin.[1]
-
Reaction: Shake/Agitate for 2 hours at room temperature.
-
Re-Coupling: Drain, wash 3x DMF, and repeat steps 2-4 with fresh reagents.
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
Visualization of Properties & Workflow[1][4][8]
Diagram 1: Structural & Functional Analysis
This diagram maps the chemical moieties to their specific impact on drug design and synthesis.
Caption: Functional decomposition of Fmoc-L-2-methyl-4-fluorophenylalanine, highlighting the specific roles of the ortho-methyl and para-fluoro substituents in medicinal chemistry.[1][3][4]
Diagram 2: Steric Hindrance Coupling Workflow
A logic flow for handling the specific challenges of the 2-methyl substitution.
Caption: Decision matrix for SPPS coupling. The 2-methyl group necessitates the "Hindered Protocol" to avoid deletion sequences.
References
-
Amatek Scientific. (n.d.).[1] N-Fmoc-2-methyl-4-fluoro-L-phenylalanine Catalog Entry. Retrieved from [Link]
-
Beilstein J. Org.[1][5] Chem. (2020).[1][6] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
RSC Advances. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 产品-苏州爱玛特科技有限公司 [amatekbio.com]
- 3. 1217700-70-3 (9H-Fluoren-9-yl)MethOxy]Carbonyl L-2-Methyl-4-fluorophe [uscks.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
